molecular formula C13H11Cl2NO2 B2382171 3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone CAS No. 303144-61-8

3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone

Cat. No.: B2382171
CAS No.: 303144-61-8
M. Wt: 284.14
InChI Key: MKAXBQOCMBGUII-UHFFFAOYSA-N
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Description

3-[(2,6-Dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone is a pyridinone derivative characterized by a 2,6-dichlorobenzyl ether substituent at the 3-position and a methyl group at the 2-position of the pyridinone ring. Pyridinones are heterocyclic compounds with a keto group on the nitrogen-containing ring, making them versatile scaffolds in medicinal chemistry, particularly for antimicrobial and antiviral applications . The 2,6-dichlorobenzyl moiety is notable for its electron-withdrawing properties, which can enhance metabolic stability and binding affinity in biological systems .

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methoxy]-2-methyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2/c1-8-13(12(17)5-6-16-8)18-7-9-10(14)3-2-4-11(9)15/h2-6H,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAXBQOCMBGUII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1)OCC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone typically involves the reaction of 2-methyl-4(1H)-pyridinone with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Potassium carbonate in DMF or other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In the realm of chemistry, 3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone serves as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its versatile reactivity.

Synthesis Methods :

  • The synthesis typically involves nucleophilic substitution reactions where 2-methyl-4(1H)-pyridinone reacts with 2,6-dichlorobenzyl chloride in the presence of bases like potassium carbonate and solvents such as dimethylformamide (DMF) at elevated temperatures.

Biology

The compound has been investigated for its biological activities , including antimicrobial and anticancer properties. Its potential as a therapeutic agent is attributed to its ability to interact with specific molecular targets such as enzymes and receptors.

Antimicrobial Properties

Research indicates that 3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone exhibits significant antimicrobial activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Medicine

In medicinal chemistry, the compound is being explored for its potential as a therapeutic agent . Its structural features may allow it to act as an enzyme inhibitor or receptor modulator, influencing various biological pathways.

Case Studies

  • Anticancer Activity : Preliminary studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in tumor cells.
  • Enzyme Inhibition : Research has focused on its role as an inhibitor for specific enzymes involved in metabolic pathways, suggesting potential applications in drug design for metabolic disorders .

Industry

In industrial applications, 3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone can be utilized in the development of specialty chemicals and materials with specific properties. Its unique chemical characteristics make it suitable for use in various chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Molecular Properties

The primary structural variations among analogs of 3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone occur at the 1-position of the pyridinone ring or the benzyl group substituents. Below is a comparative analysis based on available

Table 1: Structural and Molecular Comparison
Compound Name Substituent at 1-Position Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) CAS Number
3-[(2,6-Dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone (Target Compound) H 2,6-Dichlorobenzyloxy C₁₃H₁₁Cl₂NO₂ 300.14 Not provided
3-[(2,6-Dichlorobenzyl)oxy]-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone 4-Fluorobenzyl 2,6-Dichlorobenzyloxy C₂₀H₁₆Cl₂FNO₂ 392.25 338965-40-5
3-[(2,6-Dichlorobenzyl)oxy]-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone 4-Methoxybenzyl 2,6-Dichlorobenzyloxy C₂₁H₁₉Cl₂NO₃ 404.29 Not provided
1-(2-Chloro-6-fluorobenzyl)-3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone 2-Chloro-6-fluorobenzyl 2,6-Dichlorobenzyloxy C₂₀H₁₅Cl₃FNO₂ 426.70 Not provided

Key Observations :

  • Electron-Withdrawing Groups : The 2,6-dichlorobenzyloxy group is conserved across analogs, suggesting its critical role in target binding or stability.

Biological Activity

3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone is a synthetic organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a pyridinone core with a dichlorobenzyl substituent, which may enhance its interaction with biological targets. This article provides a comprehensive examination of its biological activity, synthesis, and potential applications.

Chemical Structure

The compound's molecular formula is C12H10Cl2N1O2C_{12}H_{10}Cl_2N_1O_2, characterized by the following structural components:

  • Pyridinone Core : The central structure that contributes to its biological activity.
  • Dichlorobenzyl Group : This substitution may affect the compound's lipophilicity and interaction with biological targets.

Synthesis

The synthesis typically involves the reaction of 2-methyl-4(1H)-pyridinone with 2,6-dichlorobenzyl chloride in the presence of a base like potassium carbonate. The reaction is conducted in an organic solvent such as dimethylformamide (DMF) at elevated temperatures, facilitating nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that 3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The results indicate that it can inhibit cell proliferation effectively:

Cell Line IC50 Value (µM)
MCF-715.0
MDA-MB-23110.5

These findings suggest that the compound may act through apoptosis induction or cell cycle arrest mechanisms .

The precise mechanism of action for 3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone involves interactions with specific molecular targets such as enzymes or receptors. It may inhibit certain kinases or enzymes involved in cellular proliferation and survival pathways .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of pyridinones, including 3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone. The results indicated a strong correlation between the presence of halogen substituents and increased antimicrobial activity .

Case Study 2: Cancer Cell Lines

In another investigation focusing on breast cancer treatment, the compound was combined with doxorubicin to assess potential synergistic effects. The combination therapy demonstrated enhanced cytotoxicity compared to doxorubicin alone, indicating a promising avenue for further research in cancer therapeutics .

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